This compound falls under the category of heterocyclic compounds, specifically pyrazoles, which are known for their diverse biological activities. Pyrazoles are often synthesized for their utility in medicinal chemistry, where they can exhibit anti-inflammatory, analgesic, and antimicrobial properties.
The synthesis of 4-ethynyl-3,5-dimethyl-1H-pyrazole can be achieved through several methods:
The molecular formula for 4-ethynyl-3,5-dimethyl-1H-pyrazole is . Its structure features:
Key Structural Features:
4-Ethynyl-3,5-dimethyl-1H-pyrazole participates in various chemical reactions:
The mechanism of action for 4-ethynyl-3,5-dimethyl-1H-pyrazole in biological systems may involve:
The physical properties of 4-ethynyl-3,5-dimethyl-1H-pyrazole include:
Chemical properties include:
4-Ethynyl-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
The pyrazole ring system (C₃H₄N₂) constitutes a privileged scaffold in drug design due to its balanced aromaticity, hydrogen-bonding capability, and metabolic stability. As a weak base (pKb 11.5; pKa of conjugate acid 2.49), it readily forms salts to enhance solubility and participates in dipole-dipole interactions within biological targets [2]. The core’s structural versatility enables diverse therapeutic applications:
Table 1: Structural Features of 4-Ethynyl-3,5-dimethyl-1H-pyrazole
Position | Substituent | Electronic Effect | Steric Contribution |
---|---|---|---|
N1-H | Hydrogen | H-bond donor | Minimal |
C3 | Methyl | +I effect | Moderate (van der Waals) |
C4 | Ethynyl | -I effect | Linear geometry |
C5 | Methyl | +I effect | Moderate (van der Waals) |
Table 2: Therapeutic Applications of Pyrazole-Containing Drugs
Drug Name | Therapeutic Category | Biological Target | Pyrazole Substitution Pattern |
---|---|---|---|
Celecoxib | Anti-inflammatory | COX-2 | 1,3,5-Trisubstituted |
Crizotinib | Anticancer (NSCLC) | ALK/ROS1 kinases | 1,3-Disubstituted fused system |
Baricitinib | Anti-inflammatory | JAK1/JAK2 | 1,4-Disubstituted |
Lenacapavir | Antiretroviral (HIV) | HIV-1 capsid protein | 3,5-Disubstituted fused pyrazole |
Deracoxib | Veterinary NSAID | COX-2 | 1,4,5-Trisubstituted |
The pyrazole core’s significance is evidenced by its presence in >25 FDA-approved drugs, including nonsteroidal anti-inflammatory drugs (e.g., celecoxib), kinase inhibitors (e.g., crizotinib, pralsetinib), and antiviral agents (e.g., lenacapavir) [3] [5] [7]. These drugs leverage the ring’s ability to mimic purine interactions in enzyme active sites while resisting oxidative metabolism. Quantitative structure-activity relationship (QSAR) studies confirm that electron-withdrawing groups at C3/C5 enhance COX-2 selectivity, whereas hydrophobic C4 substituents optimize kinase inhibition [5] [7].
The bioactivity of 4-ethynyl-3,5-dimethyl-1H-pyrazole is critically governed by its substituents, which fine-tune electronic properties, steric accessibility, and pharmacokinetic behavior:
Metabolic Stability: The ethynyl group resists cytochrome P450 oxidation, extending half-life. Polyfluorinated analogs like lenacapavir achieve dosing intervals of six months due to this stability [3].
Methyl Groups (-CH₃) at C3/C5:
Table 3: Substituent Effects on Pyrazole Bioactivity
Substituent | Key Properties | Impact on Pharmacokinetics | Example in Therapeutics |
---|---|---|---|
Ethynyl (C4) | -I effect; linear geometry; click chemistry | Resists oxidation (t₁/₂↑) | Lenacapavir (HIV capsid inhibitor) |
Methyl (C3/C5) | +I effect; steric bulk; lipophilicity (logP↑) | Reduces CYP metabolism; enhances absorption | Baricitinib (JAK inhibitor) |
Structure-activity relationship (SAR) studies demonstrate that combining 3,5-dimethyl with 4-ethynyl substituents yields synergistic effects:
Pyrazole chemistry has evolved through three transformative phases, driven by synthetic innovations and target diversification:
Early Era (1883–1950s): Ludwig Knorr’s 1883 synthesis of antipyrine (phenazone) from phenylhydrazine and ethyl acetoacetate established the first therapeutic pyrazole. Antipyrine’s analgesic/antipyretic effects spurred derivatives like aminophenazone and phenylbutazone—nonsteroidal anti-inflammatory drugs dominating arthritis treatment until cardiovascular risks emerged [2] [5]. These relied on unsubstituted or alkylated pyrazoles with minimal target specificity.
Modern Era (1960s–2000s): Advances in regioselective synthesis enabled rational drug design:
Pyrazofurin (1970s): A C-glycosyl pyrazole natural product with broad antiviral/antitumor activity, highlighting the scaffold’s versatility beyond inflammation [5] [7].
Targeted Therapy Era (2010–Present): Pyrazole derivatives now address precision oncology and resistant infections:
Table 4: Milestones in Pyrazole-Based Drug Development
Time Period | Key Compounds | Therapeutic Breakthrough | Synthetic Innovation |
---|---|---|---|
1883–1950 | Antipyrine, Phenylbutazone | First NSAIDs with antipyretic/analgesic effects | Knorr condensation (hydrazine + 1,3-dicarbonyl) |
1960–2000 | Pyrazofurin, Celecoxib | Antiviral agents; COX-2 selectivity | Regioselective arylations; sulfonamide functionalization |
2010–Present | Crizotinib, Lenacapavir | Kinase inhibition for NSCLC; long-acting HIV therapy | Covalent inhibitor design; alkyne click chemistry |
This evolution reflects a paradigm shift from phenotypic screening to structure-based design, where substituents like ethynyl and methyl groups resolve historical limitations of metabolic instability and target promiscuity [2] [3] [7].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8